molecular formula C13H18N2O3 B6043437 4-hydroxy-N-[2-(4-morpholinyl)ethyl]benzamide

4-hydroxy-N-[2-(4-morpholinyl)ethyl]benzamide

Cat. No. B6043437
M. Wt: 250.29 g/mol
InChI Key: SNBVZWGTRKSYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-[2-(4-morpholinyl)ethyl]benzamide, also known as HMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the amino acid leucine and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[2-(4-morpholinyl)ethyl]benzamide is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in the inflammatory response. It has also been shown to increase the production of proteins involved in muscle growth and repair.
Biochemical and physiological effects:
4-hydroxy-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase muscle mass and strength in athletes and has been studied for its potential use in preventing muscle wasting in patients with chronic diseases. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-hydroxy-N-[2-(4-morpholinyl)ethyl]benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, it also has some limitations. It has a relatively short half-life and may not be suitable for long-term studies. It also has limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 4-hydroxy-N-[2-(4-morpholinyl)ethyl]benzamide. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It is also possible that 4-hydroxy-N-[2-(4-morpholinyl)ethyl]benzamide could be used to prevent muscle wasting in patients with chronic diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-hydroxy-N-[2-(4-morpholinyl)ethyl]benzamide and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 4-hydroxy-N-[2-(4-morpholinyl)ethyl]benzamide involves the reaction of leucine with hydroxylamine to form N-hydroxyleucine. This compound is then reacted with 4-morpholineethanamine to form 4-hydroxy-N-[2-(4-morpholinyl)ethyl]benzamide. The yield of this synthesis method is typically around 50%.

Scientific Research Applications

4-hydroxy-N-[2-(4-morpholinyl)ethyl]benzamide has been studied for its potential applications in a variety of scientific research fields. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-hydroxy-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-12-3-1-11(2-4-12)13(17)14-5-6-15-7-9-18-10-8-15/h1-4,16H,5-10H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBVZWGTRKSYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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